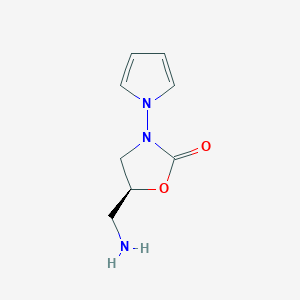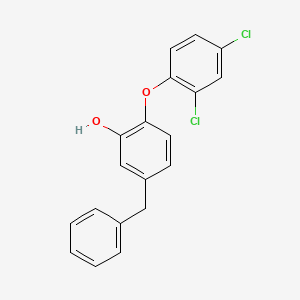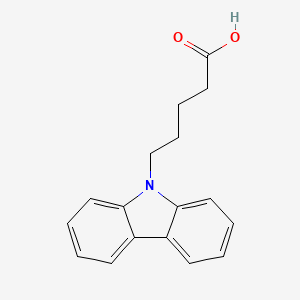
(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one is a chiral compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound features an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and an aminomethyl group attached to the fifth carbon atom. The stereochemistry at the fifth carbon is specified as the R-configuration, indicating the spatial arrangement of the substituents around this chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(aminomethyl)-1,2-oxazolidin-3-one typically involves the formation of the oxazolidinone ring followed by the introduction of the aminomethyl group. One common method includes the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions to form the oxazolidinone ring. The aminomethyl group can then be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to control reaction conditions precisely, allowing for the scalable production of the compound .
化学反応の分析
Types of Reactions
(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the aminomethyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring or the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazolidinones .
科学的研究の応用
(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of antibiotics and antiviral agents.
作用機序
The mechanism of action of (5R)-5-(aminomethyl)-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(5S)-5-(aminomethyl)-1,2-oxazolidin-3-one: The enantiomer of the compound with the opposite stereochemistry at the fifth carbon.
N-Substituted oxazolidinones: Compounds with various substituents on the nitrogen atom of the oxazolidinone ring.
Aminomethyl derivatives of other heterocycles: Compounds with similar aminomethyl groups attached to different heterocyclic rings.
Uniqueness
(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one is unique due to its specific stereochemistry and the presence of both an oxazolidinone ring and an aminomethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C4H8N2O2 |
|---|---|
分子量 |
116.12 g/mol |
IUPAC名 |
(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 |
InChIキー |
ZHCZZTNIHDWRNS-GSVOUGTGSA-N |
異性体SMILES |
C1[C@@H](ONC1=O)CN |
正規SMILES |
C1C(ONC1=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole](/img/structure/B10844646.png)
![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)











